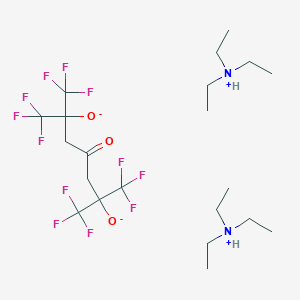

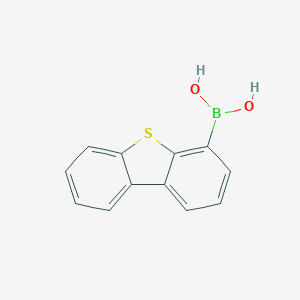

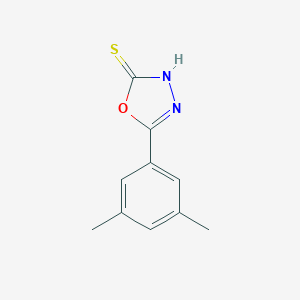

![molecular formula C7H6N2OS B024838 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 108831-66-9](/img/structure/B24838.png)

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives has been explored through various methods. Shi et al. (2018) reported a green approach for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one has been established using various spectroscopic methods. R. et al. (2016) used FTIR, UV-Vis, and 1H-NMR spectroscopy to establish the structure of synthesized Thieno [2,3-d] pyrimidin-4-one (R. et al., 2016).

Chemical Reactions and Properties

Various chemical reactions involving 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one have been studied. For instance, the work by Wagner et al. (1993) involved hydrolyzing and cyclizing derivatives of Thieno[2,3-d]pyrimidines, yielding various compounds with potential biological activities (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are critical for its application and handling. The crystal structure and conformational details of some derivatives have been examined, as demonstrated by Chen and Liu (2019), who provided insights into the molecular geometry and interactions of Thieno [2,3-d] pyrimidin-4(3H)-one derivatives (Chen & Liu, 2019).

Chemical Properties Analysis

Investigations into the chemical properties of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one focus on its reactivity, stability, and potential interactions with other compounds. For example, the study by Candia et al. (2017) characterized the acid-base properties and lipophilicity of new spirocyclic Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which can inform about the chemical behavior of the compound in different environments (Candia et al., 2017).

科学的研究の応用

Use in Organic Chemistry

“6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound used in organic chemistry . It has a molecular weight of 166.2 and a linear formula of C7H6N2OS .

Synthesis of Thieno[3,2-d]pyrimidin-4-ones

This compound can be synthesized by heating thiophene-2-carboxamides in formic acid . Alternatively, it can be produced by reacting compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene . The resulting β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Antimycobacterial Activity

Some derivatives of “6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one” have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) . This suggests potential applications in the development of new antitubercular agents .

Cancer Cell Growth Inhibition

Novel analogs of “6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one” have been synthesized and tested as selective inhibitors of cancer cell growth .

Medicinal Chemistry

“6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one” derivatives are found in some pharmaceuticals . This compound’s specific structure may be of interest in medicinal chemistry .

Biological Activities

Thieno[2,3-d]pyrimidine derivatives, which include “6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one”, have shown remarkable biological properties . They have been studied for their antibacterial , anticancer , antimalarial , and anti-inflammatory activities.

Organic Synthesis

Compounds with unique ring systems, such as “6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one”, can serve as building blocks or intermediates in organic synthesis .

Antitubercular Agents

The active compounds of “6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one” were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . The results showed that some compounds exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .

Safety And Hazards

特性

IUPAC Name |

6-methyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBCLHWYSXPUJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352732 |

Source

|

| Record name | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

108831-66-9 |

Source

|

| Record name | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

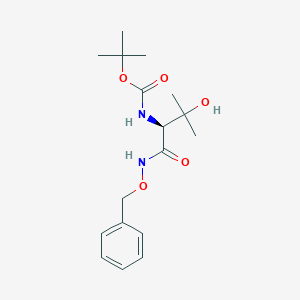

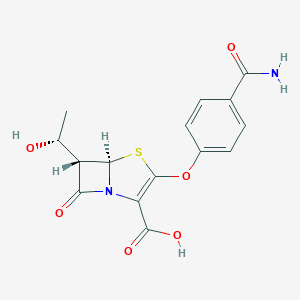

![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)